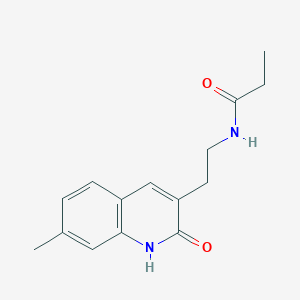

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

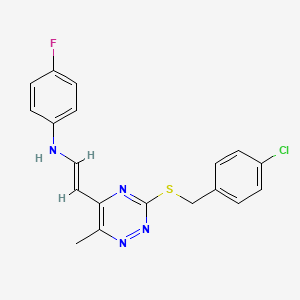

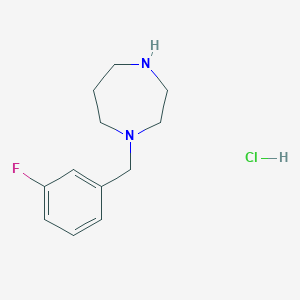

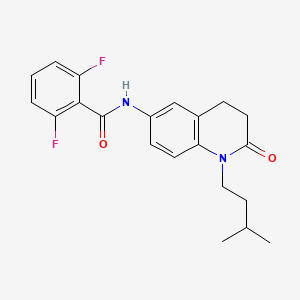

“N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide” is a chemical compound. It has been studied for its inhibitory activity against the acetylcholinesterase enzyme (AChE), which is significant in the context of Alzheimer’s disease .

Synthesis Analysis

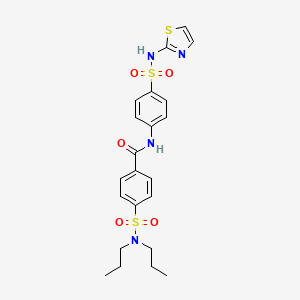

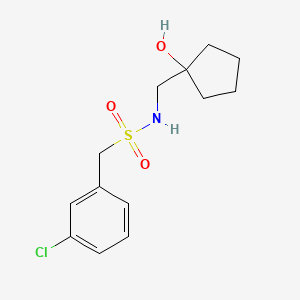

The synthesis of this compound and its analogues has been attempted as part of research into creating tacrine analogues that are free of hepatotoxicity . The synthesis process involves the creation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . The chemical structures of these compounds were verified using NMR and HR-MS .Molecular Structure Analysis

The molecular structure of “this compound” has been characterized and verified using techniques such as NMR and HR-MS .Chemical Reactions Analysis

The compound is part of a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and characterized . The chemical reactions involved in the synthesis of these compounds have been described in the literature .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research on derivatives of 2-oxo-1,2-dihydroquinoline has demonstrated significant anticancer activities. A study produced new derivatives to test against the breast cancer MCF-7 cell line. Compounds displayed strong anticancer activity, underlining the potential of quinoline derivatives in cancer therapy (Gaber et al., 2021).

Anticonvulsant Agents

Novel 2,3‐dihydroquinazolin‐4(1H)‐one derivatives, synthesized for their anticonvulsant potential, showed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These findings suggest the potential of quinoline derivatives in managing convulsive disorders (Kothayer et al., 2019).

Antimicrobial Activity

Studies on quinoline derivatives also highlight their antimicrobial potential. For instance, a series of quinolinone-3-aminoamide derivatives were synthesized and evaluated for their antimicrobial potency, showing significant activities against various bacterial and fungal strains. This supports the application of quinoline compounds as potent antimicrobial agents (Matiadis et al., 2013).

Antihypoxic Activity

Quinoline derivatives have also been explored for their antihypoxic properties. One study synthesized N-R-amide hydrochlorides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, with some showing high antihypoxic effects, suggesting a potential use in treating conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).

Regioselectivity in Chemical Synthesis

Research into the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insights into the synthetic versatility of quinoline derivatives. This work emphasizes the importance of quinolines in medicinal chemistry due to their biological and synthetic versatility (Batalha et al., 2019).

Wirkmechanismus

Target of Action

The primary target of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The increased level of acetylcholine enhances the conductivity of nerve impulses .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The increased level of acetylcholine in the synaptic cleft due to AChE inhibition enhances the conductivity of nerve impulses . This can counteract the damage observed in certain neurodegenerative diseases like Alzheimer’s disease .

Pharmacokinetics

The compound’s strong potency in inhibiting ache suggests that it may have favorable bioavailability .

Result of Action

The inhibition of AChE by this compound leads to an increased level of acetylcholine in the synaptic cleft . This results in enhanced conductivity of nerve impulses, which can potentially improve cognitive function in conditions like Alzheimer’s disease .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-14(18)16-7-6-12-9-11-5-4-10(2)8-13(11)17-15(12)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKANSCDDWFFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797833.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)

![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)